2,4-Diethylglutaric Acid 2,4-Diethylglutaric Acid
Brand Name: Vulcanchem
CAS No.: 27899-21-4
VCID: VC3799741
InChI: InChI=1S/C9H16O4/c1-3-6(8(10)11)5-7(4-2)9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13)
SMILES: CCC(CC(CC)C(=O)O)C(=O)O
Molecular Formula: C9H16O4
Molecular Weight: 188.22 g/mol

2,4-Diethylglutaric Acid

CAS No.: 27899-21-4

Cat. No.: VC3799741

Molecular Formula: C9H16O4

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

2,4-Diethylglutaric Acid - 27899-21-4

Specification

CAS No. 27899-21-4
Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
IUPAC Name 2,4-diethylpentanedioic acid
Standard InChI InChI=1S/C9H16O4/c1-3-6(8(10)11)5-7(4-2)9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13)
Standard InChI Key CEAKZVDHZILFGK-UHFFFAOYSA-N
SMILES CCC(CC(CC)C(=O)O)C(=O)O
Canonical SMILES CCC(CC(CC)C(=O)O)C(=O)O

Introduction

Key Findings

2,4-Diethylglutaric acid (CAS RN: 27899-21-4) is a dicarboxylic acid derivative with applications in organic synthesis and pharmaceutical research. This compound, characterized by its branched alkyl chain and dual carboxyl groups, exhibits distinct physicochemical properties and reactivity patterns. Recent studies highlight its role as a chiral building block and intermediate in specialized chemical syntheses.

Chemical and Physical Properties

Structural and Physicochemical Data

Key properties of 2,4-diethylglutaric acid are summarized below:

PropertyValueSource
Molecular FormulaC9H16O4\text{C}_9\text{H}_{16}\text{O}_4
Molecular Weight188.22 g/mol
Melting Point78°C
SolubilityMethanol
Storage ConditionsRoom temperature (<15°C recommended)
DensityNot reported

The compound’s solid-state structure and stereochemical complexity influence its reactivity. Unlike its dimethyl counterpart (2,4-dimethylglutaric acid, melting point: 104–108°C ), the diethyl derivative exhibits a lower melting point, likely due to increased steric hindrance reducing crystalline packing efficiency .

Synthesis and Production

Industrial Synthesis Pathways

While detailed synthetic protocols are proprietary, 2,4-diethylglutaric acid is typically prepared via esterification or anhydride alcoholysis. For example:

  • Esterification of Glutaric Acid Derivatives: Reacting glutaric anhydride with ethanol under acidic conditions may yield diethyl esters, followed by hydrolysis to the diacid .

  • Enzymatic Resolution: Microbial esterases or lipases (e.g., Candida antarctica) have been employed for enantioselective hydrolysis of racemic diesters into chiral monoesters . Though demonstrated for dimethyl analogs , similar strategies could apply to diethyl variants.

Applications in Organic Synthesis

Chiral Building Block

The compound’s stereocenters make it valuable for synthesizing enantiomerically enriched intermediates. For instance:

  • ACE Inhibitor Precursors: Monoethyl esters of related glutaric acids (e.g., (2R,4R)-2,4-dimethylglutaric acid) serve as key intermediates in angiotensin-converting enzyme (ACE) inhibitors .

  • Coordination Polymers: Dicarboxylic acids like 2,4-diethylglutaric acid can act as ligands in metal-organic frameworks (MOFs), though this application remains underexplored.

Comparative Analysis with Related Compounds

2,4-Diethylglutaric Acid vs. 2,4-Dimethylglutaric Acid

Property2,4-Diethylglutaric Acid2,4-Dimethylglutaric Acid
Molecular Weight188.22 g/mol160.17 g/mol
Melting Point78°C104–108°C
SolubilityMethanolWater (partial)
Stereochemical ComplexityDL- and meso- mixtureRacemic and meso- forms

The ethyl groups enhance lipophilicity, making the diethyl variant more soluble in organic solvents but less crystalline than the dimethyl analog .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator